Home > Products > Screening Compounds P58474 > LDN 209929 dihydrochloride
LDN 209929 dihydrochloride -

LDN 209929 dihydrochloride

Catalog Number: EVT-1533949
CAS Number:
Molecular Formula: C17H17ClN2OS.2HCl
Molecular Weight: 405.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective haspin kinase inhibitor (IC50 = 55 nM). Displays 180-fold selectivity over DYRK2.
Overview

LDN 209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3. This compound has demonstrated an IC50 value of approximately 55 nM, indicating its high potency in inhibiting haspin kinase activity. The selective inhibition of this enzyme is particularly significant as it can disrupt proper chromosomal alignment and segregation during mitosis, leading to potential applications in cancer therapy and cell biology research.

Source and Classification

LDN 209929 dihydrochloride belongs to the class of acridine derivatives, which are known for their diverse biological activities, including anticancer properties. The compound is classified as a kinase inhibitor, specifically targeting haspin kinase, and exhibits a notable selectivity profile compared to other kinases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), where it shows approximately 180-fold selectivity.

Synthesis Analysis

The synthesis of LDN 209929 dihydrochloride involves several key steps that build upon the core acridine structure:

  1. Formation of the Acridine Core: This initial step typically involves the condensation of suitable aromatic amines with aldehydes under acidic conditions to form the acridine backbone.
  2. Introduction of the Thioether Linkage: The acridine core is subsequently reacted with a thiol compound to incorporate a thioether linkage, which is crucial for the compound's activity.
  3. Final Modifications: The compound undergoes further modifications to yield the dihydrochloride salt form, enhancing its solubility and stability for biological applications .

Technical Details

The synthesis may also involve various reaction conditions such as temperature control, solvent choice (often using polar aprotic solvents), and specific reagents like phosphorus oxychloride or Lawesson's reagent for cyclization processes .

Molecular Structure Analysis

LDN 209929 dihydrochloride has a complex molecular structure characterized by:

  • Core Structure: An acridine ring system that contributes to its biological activity.
  • Substituents: The presence of methoxy groups and a thioether linkage, which are essential for its inhibitory action against haspin kinase.

Structural Data

The chemical formula for LDN 209929 dihydrochloride is C₁₄H₁₈Cl₂N₂O₂S, and its molecular weight is approximately 335.27 g/mol. The compound's structural features have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

LDN 209929 dihydrochloride can undergo several chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: The compound can also be reduced to yield thiol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: It can participate in nucleophilic substitution reactions with halogenating agents or other nucleophiles, further expanding its synthetic utility .
Mechanism of Action

The mechanism by which LDN 209929 dihydrochloride exerts its effects primarily involves the selective inhibition of haspin kinase. By preventing the phosphorylation of histone H3 at threonine 3, the compound disrupts normal chromosomal behavior during cell division:

  • Cell Cycle Arrest: Inhibition leads to improper chromosomal alignment, resulting in cell cycle arrest.
  • Apoptosis Induction: Prolonged inhibition may trigger apoptosis in rapidly dividing cells, making it a candidate for cancer therapeutics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LDN 209929 dihydrochloride is typically presented as a white to off-white solid.
  • Solubility: It shows good solubility in polar solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

  • Stability: The dihydrochloride salt form enhances stability compared to its free base counterpart.
  • Reactivity: The presence of functional groups allows for various chemical modifications and reactions typical of acridine derivatives .
Applications

LDN 209929 dihydrochloride has numerous scientific applications:

  • Biochemical Research: It serves as a valuable tool compound for studying haspin kinase's role in cell biology and cancer research.
  • Cell Biology: Researchers utilize it to investigate the effects of haspin inhibition on cell division dynamics and chromosomal behavior.
  • Drug Development: Its potent inhibitory action makes it a candidate for developing new therapeutic agents targeting proliferative diseases where haspin kinase is overexpressed .
Introduction to LDN 209929 Dihydrochloride

Chemical and Pharmacological Classification

LDN 209929 dihydrochloride is a small-molecule kinase inhibitor with the chemical name 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride and molecular formula C₁₇H₁₉Cl₃N₂OS [2] [4] [6]. It has a molecular weight of 405.77 g/mol and carries a CAS registry number of 1784281-97-5 [1] [6]. Structurally, it features an acridine core modified with a chloro group at position 2, a methoxy group at position 7, and a 3-aminopropylthio chain at position 9 [7]. This configuration enables potent interactions with the ATP-binding site of target kinases.

Pharmacologically, it is classified as a selective haspin (haploid germ cell-specific nuclear protein kinase) inhibitor with additional activity against DYRK2 (dual-specificity tyrosine-regulated kinase 2). Its inhibitory profile is characterized by an IC₅₀ of 55 nM against haspin and 9.9 µM against DYRK2, demonstrating 180-fold selectivity for haspin over DYRK2 [1] [2] [5]. This selectivity profile positions it as a critical tool for studying mitotic regulation without significant off-target effects.

Table 1: Key Chemical Properties of LDN 209929 Dihydrochloride

PropertyValue
Chemical Name3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride
Molecular FormulaC₁₇H₁₉Cl₃N₂OS
Molecular Weight405.77 g/mol
CAS Registry Number1784281-97-5
Purity≥98% (HPLC)
Solubility33.33 mg/mL in DMSO; 100 mM in water [1] [4]

Table 2: Kinase Inhibition Profile

Target KinaseIC₅₀ ValueSelectivity vs. Haspin
Haspin55 nM1x (Reference)
DYRK29.9 µM180-fold lower affinity

Historical Development and Discovery

LDN 209929 dihydrochloride emerged from systematic structure-activity relationship (SAR) studies targeting acridine derivatives, published by Cuny et al. in 2010 [2] [7]. This research aimed to address the limited selectivity of early haspin inhibitors. The compound was developed through rational optimization of LDN-192960 (HY-13455), an earlier acridine-based inhibitor that exhibited potent haspin inhibition (IC₅₀ = 10 nM) but lacked sufficient selectivity against DYRK2 (IC₅₀ = 48 nM) [1] [8]. Modifications focused on the substituents at the 9-position of the acridine scaffold, ultimately identifying the 3-aminopropylthio side chain as optimal for balancing potency and kinase specificity [7].

The dihydrochloride salt form was introduced to enhance aqueous solubility and stability, crucial for in vitro cellular assays [3] [5]. This development represented a significant advancement in the toolkit for studying haspin’s biological roles, particularly in mitosis and chromosome dynamics. Patent protection for this chemical series was filed under US20130102627A1, covering acridine derivatives as haspin and DYRK inhibitors [7].

Structural Analogues and Derivatives

LDN 209929 dihydrochloride belongs to a broader family of acridine-based kinase inhibitors. Key analogues include:

  • LDN-192960: The direct synthetic precursor to LDN-209929, featuring an unoptimized side chain. While it inhibits haspin with an IC₅₀ of 10 nM, its DYRK2 inhibition (IC₅₀ = 48 nM) results in only ~5-fold selectivity, limiting its utility in complex biological systems [1] [8].
  • LDN-209929 (free base): The non-salt form (CAS 1233355-57-1, MW 332.85 g/mol) exhibits identical kinase inhibition but reduced solubility in aqueous buffers compared to the dihydrochloride salt [3].
  • CHR-6494: A triazolothienopyrimidine-based inhibitor (not an acridine derivative) with sub-nanomolar haspin inhibition (IC₅₀ = 2 nM). This chemotype represents a structurally distinct class but shares the same pharmacological target [8].

The dihydrochloride salt in LDN-209929 dihydrochloride specifically enhances its utility in experimental settings by improving dissolution in physiological buffers. This modification does not alter its core inhibitory mechanism but facilitates in vitro applications requiring precise concentration control [5] [6]. Ongoing medicinal chemistry efforts continue to explore modifications to the acridine core and side chains to further refine selectivity and drug-like properties.

Table 3: Key Analogues of LDN 209929 Dihydrochloride

CompoundKey Structural FeaturesHaspin IC₅₀DYRK2 IC₅₀Selectivity Ratio
LDN-192960Early acridine derivative10 nM48 nM~5-fold
LDN-209929 (free base)Base form without HCl salts55 nM9.9 µM180-fold
CHR-6494Triazolothienopyrimidine scaffold2 nMNot reported>100-fold (vs. other kinases)

Properties

Product Name

LDN 209929 dihydrochloride

Molecular Formula

C17H17ClN2OS.2HCl

Molecular Weight

405.77

Synonyms

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.